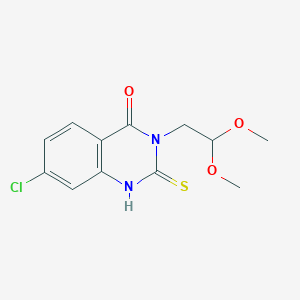
7-chloro-3-(2,2-dimethoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3-(2,2-dimethoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C12H13ClN2O3S and its molecular weight is 300.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Chloro-3-(2,2-dimethoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings and data.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula: C19H18ClN3O4S
- IUPAC Name: 3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2,2-dimethoxyethyl)benzamide
Biological Activity
The biological activity of this compound has been evaluated in various studies. Below are key findings:
Antimicrobial Activity
Research has indicated that compounds similar to 7-chloro derivatives exhibit antimicrobial properties. For instance:
- Study Findings: A study on related quinazoline derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The potential anticancer effects of this compound have also been explored:
- In vitro Studies: Research demonstrated that quinazoline derivatives can inhibit tumor cell proliferation. Specifically, the compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action: The proposed mechanism includes induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
Another aspect of the biological activity involves enzyme inhibition:
- Enzyme Targets: Studies have identified that similar compounds can act as inhibitors for certain kinases involved in cancer progression. This inhibition may lead to reduced tumor growth and metastasis.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Antimicrobial | Significant activity against bacteria | Related quinazoline studies |
| Anticancer | Cytotoxic effects on cancer cell lines | In vitro studies |
| Enzyme Inhibition | Inhibition of cancer-related kinases | Mechanistic studies |
Case Studies
- Antibacterial Study : A study published in a peer-reviewed journal highlighted the efficacy of a similar quinazoline derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
- Cancer Cell Line Study : In a laboratory setting, a derivative was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for conventional chemotherapeutics.
特性
IUPAC Name |
7-chloro-3-(2,2-dimethoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-17-10(18-2)6-15-11(16)8-4-3-7(13)5-9(8)14-12(15)19/h3-5,10H,6H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWXGJXPPWCWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














